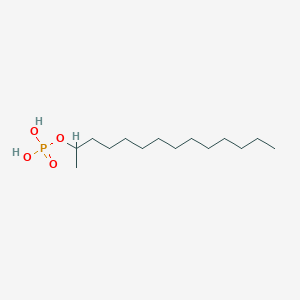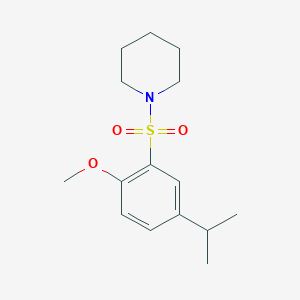
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as IPSM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. IPSM is a sulfonamide compound that has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and receptors in the body. 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to exhibit potent anti-inflammatory and analgesic activity, making it a promising candidate for the treatment of pain and inflammation. It has also been found to exhibit anticonvulsant activity, suggesting that it may have potential applications in the treatment of epilepsy. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to have potential anticancer activity, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether in lab experiments. For example, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is a relatively complex compound that requires a multistep synthesis process, which can be time-consuming and costly. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. One area of research is the development of new drugs based on 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. Researchers are currently exploring the potential of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether derivatives as potential drug candidates for the treatment of various diseases and conditions. Another area of research is the elucidation of the exact mechanism of action of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, which could provide valuable insights into its biological activity. Finally, researchers are also exploring the potential of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether as a tool for studying the role of certain enzymes and receptors in the body, which could lead to the development of new therapies for various diseases and conditions.
Méthodes De Synthèse
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis process involves the reaction of 4-isopropylphenol with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride to form 4-isopropyl-2-(1-piperidinylsulfonyl)phenol. Finally, the compound is methylated using dimethyl sulfate to form 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether.
Applications De Recherche Scientifique
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its potential applications in the treatment of various diseases and conditions. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activity. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to have potential applications in the treatment of cancer and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C15H23NO3S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-12(2)13-7-8-14(19-3)15(11-13)20(17,18)16-9-5-4-6-10-16/h7-8,11-12H,4-6,9-10H2,1-3H3 |
Clé InChI |
VKXNLDWFMLGHOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
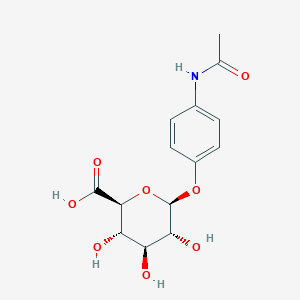
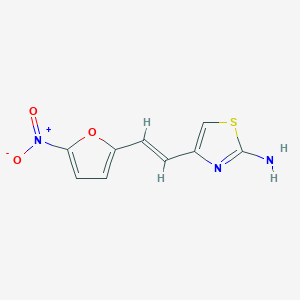
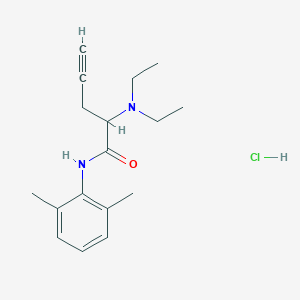
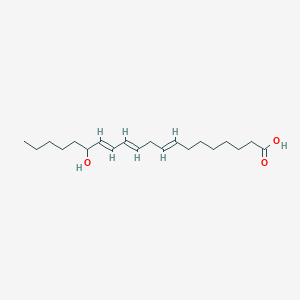

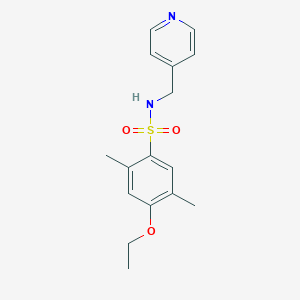



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
